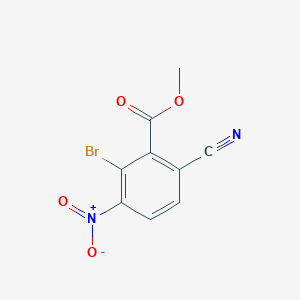

Methyl 2-bromo-6-cyano-3-nitrobenzoate

描述

Methyl 2-bromo-6-cyano-3-nitrobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoate core. This compound is a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-cyano-3-nitrobenzoate typically involves multi-step reactions. One common method includes the nitration of a suitable benzoate precursor, followed by bromination and cyano group introduction. The reaction conditions often involve the use of strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

Methyl 2-bromo-6-cyano-3-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

Reduction: Amino derivatives of the original compound.

Oxidation: Carboxylic acid derivatives.

科学研究应用

Methyl 2-bromo-6-cyano-3-nitrobenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Methyl 2-bromo-6-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The bromine, cyano, and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Methyl 2-bromo-5-nitrobenzoate

- Methyl 6-bromo-2-cyano-3-nitrobenzoate

- Methyl 2-bromo-3-cyano-6-nitrobenzoate

Uniqueness

Methyl 2-bromo-6-cyano-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts.

常见问题

Q. Basic: What are the key considerations for optimizing the synthesis of methyl 2-bromo-6-cyano-3-nitrobenzoate in a laboratory setting?

The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. A common route includes sequential functionalization of the benzoate core via nitration, bromination, and cyanation. Critical factors include:

- Acid catalysis : Methanesulfonic acid is often used to promote nitration and bromination reactions, with reflux conditions (~100–120°C) to ensure completion .

- Order of functional group introduction : Nitration typically precedes bromination to avoid steric hindrance from the bulky bromine atom.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization is essential due to the compound’s crystalline nature and potential byproducts .

Q. Basic: How do the electronic and steric effects of the bromo, cyano, and nitro groups influence the reactivity of this compound?

The three functional groups create a complex interplay of electronic and steric effects:

- Nitro group (-NO₂) : Strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at meta/para positions but deactivates ortho positions.

- Bromine (-Br) : Acts as a moderately deactivating group (σ⁺ effect) but directs electrophiles to ortho/para positions. Its steric bulk can hinder reactions at adjacent sites.

- Cyano group (-CN) : Strongly electron-withdrawing, further polarizing the ring and stabilizing intermediates via resonance.

Together, these groups create regioselective challenges in further derivatization, necessitating computational modeling (e.g., DFT) to predict reactive sites .

Q. Advanced: What methodological approaches are recommended for resolving contradictory spectroscopic data (e.g., NMR or IR) during structural elucidation?

Contradictions in spectral data often arise from overlapping signals or dynamic effects (e.g., tautomerism). Recommended strategies include:

- 2D NMR techniques : HSQC and HMBC can resolve ambiguous proton-carbon correlations, particularly for distinguishing nitro and cyano group environments.

- Variable-temperature NMR : Identifies conformational flexibility or slow exchange processes.

- Complementary IR analysis : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and cyano’s sharp peak (~2240 cm⁻¹) should be cross-validated with calculated spectra (e.g., using ORTEP-3 for crystallographic validation) .

- DFT calculations : Density-functional theory (e.g., B3LYP/6-31G*) can model vibrational frequencies and NMR chemical shifts to reconcile experimental vs. theoretical discrepancies .

Q. Advanced: How can density-functional theory (DFT) be applied to predict the regioselectivity of reactions involving this compound?

DFT is critical for mapping reaction pathways:

- Transition state modeling : Calculate activation energies for competing pathways (e.g., nucleophilic attack at bromine vs. nitro group reduction).

- Electrostatic potential (ESP) surfaces : Visualize electron-deficient regions (e.g., nitro group’s positive ESP) to predict sites for nucleophilic/electrophilic interactions.

- Solvent effects : Include implicit solvent models (e.g., SMD) to account for solvation energy changes in polar solvents.

Studies using hybrid functionals (e.g., B3LYP with exact exchange terms) have shown <3 kcal/mol error margins in thermochemical predictions, making them reliable for synthetic planning .

Q. Advanced: What are the challenges in designing in vitro studies to probe this compound’s interactions with biological targets (e.g., enzymes)?

Key challenges include:

- Membrane permeability : The compound’s high lipophilicity (Log P >2) may enhance cellular uptake but complicate aqueous solubility. Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity .

- Redox activity : The nitro group may undergo enzymatic reduction (e.g., via NADPH-dependent reductases), generating reactive intermediates. Monitor stability using LC-MS under physiological conditions.

- Selectivity : The bromine atom’s propensity for covalent binding (e.g., with cysteine residues) requires competitive assays against non-target proteins.

Q. Advanced: How can reaction kinetics be systematically analyzed for nitro-group reduction in this compound?

A stepwise methodology is recommended:

Controlled-potential electrolysis : Measure reduction potentials (e.g., cyclic voltammetry) to identify nitro → nitroso → amine transitions.

Kinetic isotope effects (KIE) : Compare rates of H₂O vs. D₂O to probe proton-coupled electron transfer (PCET) mechanisms.

Computational kinetics : Use DFT to model intermediate stability and transition states. For example, the nitro group’s reduction barrier is typically 15–25 kcal/mol under mild conditions .

Q. Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Log P | ~2.4 (predicted) | |

| Synthetic Yield | 60–75% (optimized) | |

| NMR Shifts (¹H, CDCl₃) | δ 8.2 (aromatic H), δ 3.9 (CH₃ ester) | |

| IR Peaks | 2240 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) |

属性

IUPAC Name |

methyl 2-bromo-6-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-5(4-11)2-3-6(8(7)10)12(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCCHVWWXONOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。